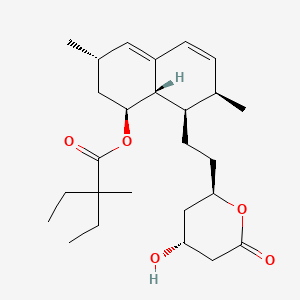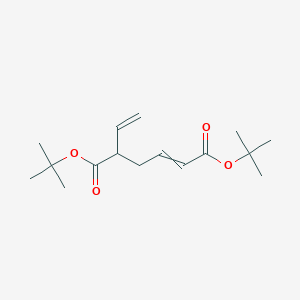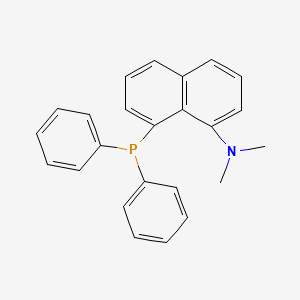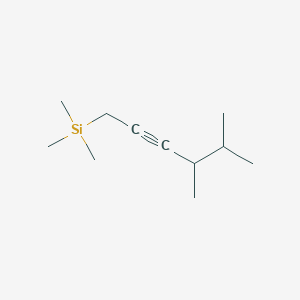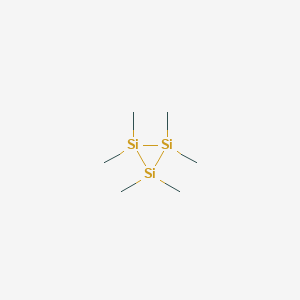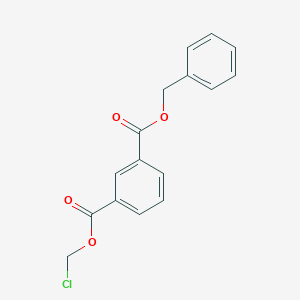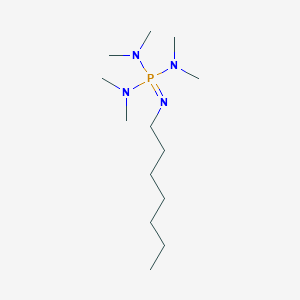![molecular formula C13H18N4OSi B14418262 1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one CAS No. 84655-26-5](/img/structure/B14418262.png)
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one is an organic compound that features a phenyl group, a trimethylsilyl group, and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one typically involves multiple steps. One common method includes the reaction of a phenylacetone derivative with a trimethylsilylacetylene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a precursor in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which the compound is used. For example, in a biological system, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
1-Phenyl-2-trimethylsilylacetylene: Shares the trimethylsilyl group but differs in other structural aspects.
3,5-Dimethyl-1-phenylpyrazole: Contains a phenyl group and a heterocyclic ring but differs in overall structure.
Uniqueness
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one is unique due to the presence of both the trimethylsilyl group and the tetrazole ring, which confer distinct chemical properties and potential reactivity compared to similar compounds.
Propiedades
Número CAS |
84655-26-5 |
|---|---|
Fórmula molecular |
C13H18N4OSi |
Peso molecular |
274.39 g/mol |
Nombre IUPAC |
1-phenyl-3-(5-trimethylsilyltetrazol-2-yl)propan-2-one |
InChI |
InChI=1S/C13H18N4OSi/c1-19(2,3)13-14-16-17(15-13)10-12(18)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
ZEOUXZAHHWLNFN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=NN(N=N1)CC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


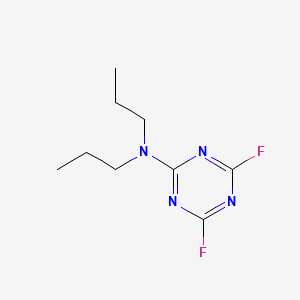
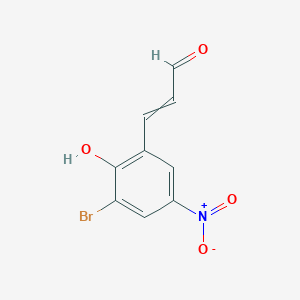

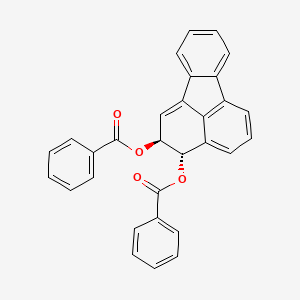
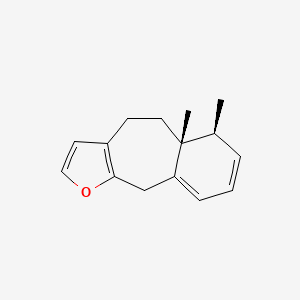
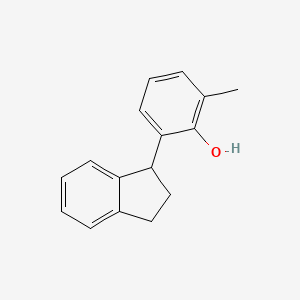
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)
